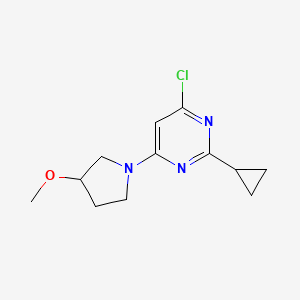

4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine

Description

Pyrimidine derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The compound 4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted at positions 2, 4, and 4. Key structural attributes include:

- Chlorine at position 4: Enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization.

- 3-Methoxypyrrolidin-1-yl group at position 6: A nitrogen-containing heterocycle with a methoxy substituent, likely influencing solubility and hydrogen-bonding interactions.

This compound’s structural complexity positions it as a candidate for drug discovery, particularly in kinase inhibition or antimicrobial applications, analogous to other pyrimidine-based therapeutics like imatinib and capecitabine .

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-17-9-4-5-16(7-9)11-6-10(13)14-12(15-11)8-2-3-8/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHJMNFAJFAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a sequence of:

- Construction or functionalization of the pyrimidine core

- Introduction of the 4-chloro substituent

- Installation of the cyclopropyl group at the 2-position

- Nucleophilic aromatic substitution at the 6-position with 3-methoxypyrrolidine

This approach leverages regioselective substitutions and controlled reaction conditions to achieve the desired substitution pattern.

Preparation of the Pyrimidine Core and 4-Chloro Substitution

A common route to pyrimidine intermediates with a 4-chloro substituent involves chlorination of hydroxy or amino-substituted pyrimidines using phosphorus oxychloride (POCl3) or related chlorinating agents. For example, the chlorination of 2-isopropyl-6-methylpyrimidine derivatives with POCl3 yields 4-chloro-2-isopropyl-6-methylpyrimidine intermediates, which can be further functionalized without purification in small-scale synthesis.

Similarly, chlorination of pyrimidine derivatives bearing methoxypyrrolidine substituents at the 6-position can be achieved by treatment with POCl3 in the presence of N,N-dimethylformamide (DMF), facilitating substitution at the 4-position with chlorine.

Introduction of the Cyclopropyl Group at Position 2

The cyclopropyl substituent at the 2-position can be introduced via nucleophilic addition or substitution reactions involving cyclopropyl-containing reagents. For example, the reaction of 2-fluoropyridine or 2-fluoropyrimidine derivatives with cyclopropylacetonitrile anion has been reported to yield cyclopropyl-substituted intermediates in high yields (80-96%). These intermediates can then be further elaborated to the desired pyrimidine derivatives.

Lithiation followed by reaction with electrophilic cyclopropyl reagents is another strategy to install the cyclopropyl group selectively at the 2-position of the pyrimidine ring.

Nucleophilic Aromatic Substitution at the 6-Position with 3-Methoxypyrrolidine

The 6-position substitution with 3-methoxypyrrolidin-1-yl is typically achieved via nucleophilic aromatic substitution (S_NAr) of the 6-chloropyrimidine intermediate with 3-methoxypyrrolidine. This reaction proceeds under mild conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), sometimes in the presence of a base or catalyst to facilitate substitution.

For example, in similar pyrimidine syntheses, amines are reacted with 4-chloro-2-substituted-6-methylpyrimidines to afford the corresponding 6-amino derivatives. The reaction conditions may vary but typically involve reflux or room temperature stirring for several hours.

Research Findings and Optimization Notes

Solvent Choice: Polar aprotic solvents such as DMF, DCM, or mixtures thereof are preferred for nucleophilic substitution steps to enhance nucleophile solubility and reaction rates.

Catalysts and Bases: Potassium carbonate (K2CO3) or triethylamine (Et3N) are commonly used bases to neutralize HCl formed during substitution and drive the reaction forward.

Temperature Control: Low temperatures (-78 °C) are employed during lithiation and cyclopropylation to control regioselectivity and avoid side reactions; substitution reactions at the 6-position are often conducted at room temperature or mild reflux.

Purification: Intermediates like 4-chloro-2-substituted pyrimidines are often used directly without purification in subsequent steps to streamline synthesis.

Yields: Overall yields depend on the scale and exact conditions but are generally moderate to high for each step, with reported yields for similar substitutions ranging from 50% to over 90%.

Summary Table of Key Preparation Steps

The preparation of this compound involves strategic chlorination of the pyrimidine core, regioselective introduction of the cyclopropyl group at the 2-position via lithiation and nucleophilic addition, and nucleophilic aromatic substitution at the 6-position with 3-methoxypyrrolidine. The methods are well-established in pyrimidine chemistry and allow for good yields and product purity when optimized with appropriate solvents, bases, and temperature control.

These preparation methods are supported by extensive research in pyrimidine functionalization and heterocyclic chemistry literature, providing a robust and reproducible synthetic route for this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine is investigated for its potential therapeutic effects, particularly in:

-

Anticancer Activity : Preliminary studies have shown that this compound inhibits the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Results

Cell Line IC50 (µM) % Inhibition at 10 µM MCF-7 5.2 78 A549 6.8 65 HeLa 7.5 70

This table indicates significant inhibitory effects on breast (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a lead compound for anticancer drug development.

Enzyme Inhibition

The compound exhibits properties that may inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation. This inhibition could have implications for treating neurological disorders.

Receptor Modulation

Research indicates that it may modulate certain receptors, thereby affecting neuronal excitability and synaptic transmission. This property is crucial for developing treatments for mood disorders and other neurological conditions.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers tested the efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with the compound exhibiting the highest potency against MCF-7 cells.

Case Study 2: Neurological Applications

Another study focused on the compound's effect on neurotransmitter metabolism. The findings suggested that it could significantly alter the activity of enzymes involved in serotonin and dopamine pathways, indicating its potential utility in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares 4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine with five analogues, highlighting substituent differences and molecular properties:

Functional Implications of Substituent Differences

- Pyrrolidine vs. Piperidine/Imidazole : The 3-methoxypyrrolidin-1-yl group in the target compound offers a balance between flexibility and polarity compared to the rigid piperidine or planar imidazole . The methoxy group may improve aqueous solubility, critical for pharmacokinetics.

- Aromatic vs.

- Electron-Withdrawing Groups : The trifluoromethyl group in and fluorine in and enhance metabolic stability by resisting oxidative degradation, a common issue in drug development.

Biological Activity

4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a chlorinated pyrimidine core and a methoxypyrrolidine side chain. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cellular processes such as:

- Antifolate Activity : Similar pyrimidine derivatives have been shown to inhibit folate receptor α-expressing tumor cells, leading to apoptosis through S-phase accumulation .

- Enzyme Inhibition : Compounds related to this structure may inhibit enzymes like GARFTase and AICARFTase, which are crucial for purine nucleotide biosynthesis .

- Cell Proliferation Inhibition : Studies suggest that these compounds can significantly reduce cell viability in cancer models by disrupting metabolic pathways essential for tumor growth .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Cancer Treatment : In a study investigating the effects of pyrimidine derivatives on cancer cell lines, it was found that this compound exhibited significant antiproliferative activity against various human tumor cell lines, suggesting its potential as an anticancer agent.

- Enzyme Interaction : A detailed investigation into the enzyme inhibition mechanism revealed that this compound could effectively inhibit key enzymes involved in nucleotide metabolism, thereby impairing cellular proliferation in cancerous tissues.

Q & A

Basic: What synthetic routes are recommended for 4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization reactions. Key steps include introducing the cyclopropyl group via alkylation and coupling the 3-methoxypyrrolidine moiety under catalytic conditions (e.g., palladium catalysts for cross-coupling). Optimization focuses on temperature control (60–100°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side products. Scalable methods emphasize column chromatography or recrystallization for purification .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions, particularly distinguishing the cyclopropyl (δ 1.0–1.5 ppm) and pyrrolidinyl protons (δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for CHClNO) and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups like C-Cl (550–850 cm) and methoxy C-O (1050–1250 cm). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced: How do the substituents (e.g., cyclopropyl, 3-methoxypyrrolidinyl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The chloro group at position 4 is the primary site for NAS due to its electron-withdrawing nature. The cyclopropyl group at position 2 introduces steric hindrance, reducing reaction rates at adjacent positions. The 3-methoxypyrrolidinyl group at position 6 modulates electronic effects via its oxygen lone pairs, enhancing regioselectivity. Computational studies (DFT) can predict activation energies for substitution at competing sites .

Advanced: What strategies resolve contradictions in reported biological activity data, particularly regarding antimicrobial efficacy?

Contradictions may arise from variations in assay conditions (e.g., bacterial strains, MIC thresholds) or compound purity. Solutions include:

- Standardized Protocols : Use CLSI guidelines for MIC assays.

- Metabolic Stability Testing : Assess degradation in culture media via LC-MS.

- Structural Confirmation : Ensure batch-to-batch consistency via XRD or 2D NMR. Cross-reference data with PubChem or peer-reviewed studies to identify outliers .

Basic: What in vitro assays are commonly used to evaluate the anticancer potential of this pyrimidine derivative?

- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining.

- Kinase Inhibition Screening : Target-specific assays (e.g., EGFR, CDK2) to identify mechanism of action .

Advanced: How can computational methods predict the binding affinity of this compound to target enzymes?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., kinase domains).

- MD Simulations : Analyze stability of ligand-protein complexes over time.

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity. PubChem’s 3D conformer database aids in initial structure preparation .

Basic: What are the critical considerations for designing SAR studies on this compound?

- Variation of Substituents : Systematically replace chloro, cyclopropyl, or methoxy groups.

- Bioisosteric Replacements : Substitute pyrrolidinyl with piperidinyl to assess ring size impact.

- Control Experiments : Include unsubstituted pyrimidine cores to isolate substituent effects .

Advanced: What challenges arise in achieving regioselectivity during pyrimidine ring functionalization, and how can they be addressed?

Challenges include competing reactions at positions 2, 4, and 6 due to electronic and steric factors. Solutions:

- Directing Groups : Use temporary protecting groups (e.g., Boc on pyrrolidine) to block undesired sites.

- Catalytic Systems : Employ transition metals (e.g., Pd) for C-H activation at specific positions.

- Microwave-Assisted Synthesis : Enhance reaction specificity via controlled heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.